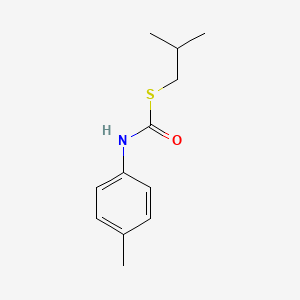
S-(2-Methylpropyl) (4-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylpropyl) (4-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbamothioate group, which is a sulfur-containing functional group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methylpropyl) (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Methylpropyl) (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or thioethers.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-(2-Methylpropyl) (4-methylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of S-(2-Methylpropyl) (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-propyl N-(4-methylphenyl)carbamothioate
- S-(2-methylpropyl) N-(4-aminophenyl)carbamothioate
Comparison
Compared to similar compounds, S-(2-Methylpropyl) (4-methylphenyl)carbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. For instance, the presence of the 2-methylpropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56741-06-1 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
S-(2-methylpropyl) N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9(2)8-15-12(14)13-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
Clé InChI |
UVSMCRUIYDNQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)SCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


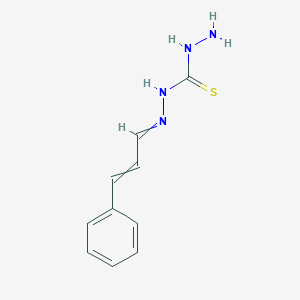

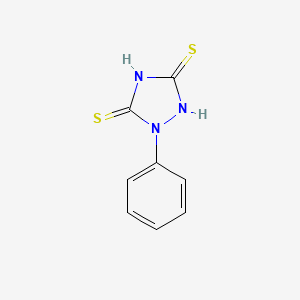
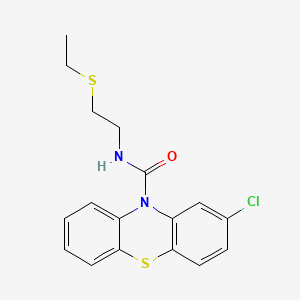
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

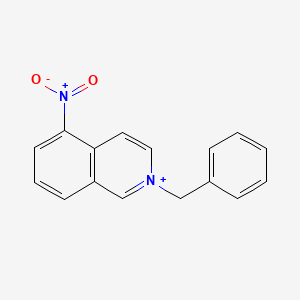
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
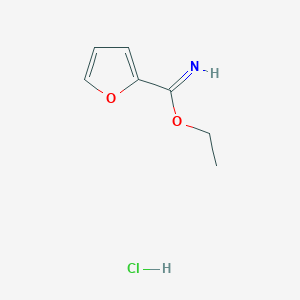

![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
